molecular formula C18H18ClFN4OS B5432910 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide

Cat. No. B5432910
M. Wt: 392.9 g/mol
InChI Key: CYQHDRBHQLHUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CFTR inhibitor, as it has been found to inhibit the activity of cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Scientific Research Applications

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the this compound gene, which encodes the this compound protein. This compound inhibitor has been found to inhibit the activity of this compound protein, which could potentially alleviate the symptoms of CF.

Mechanism of Action

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor works by binding to the ATP-binding site of this compound protein and inhibiting its activity. This compound protein is a chloride channel that regulates the transport of chloride ions across cell membranes. In CF patients, mutations in the this compound gene result in the production of a defective this compound protein, which leads to the accumulation of mucus in the lungs and other organs. This compound inhibitor has been found to reduce the production of mucus and improve lung function in CF patients.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to reduce the production of mucus in the lungs and other organs, improve lung function, and reduce inflammation. This compound inhibitor has also been found to improve the absorption of nutrients in the digestive system and reduce the incidence of diarrhea in CF patients.

Advantages and Limitations for Lab Experiments

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound inhibitor in lab experiments. It is a potent inhibitor of this compound protein, which could lead to off-target effects. It is also not suitable for use in animal studies, as it is highly toxic.

Future Directions

There are several future directions for research on 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor. One area of research is the development of more potent and selective inhibitors of this compound protein. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound inhibitor. Additionally, there is a need for further studies on the long-term safety and efficacy of this compound inhibitor in CF patients.

Synthesis Methods

The 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor was first synthesized by a team of researchers led by Dr. David C. Gadsby at the Rockefeller University in New York. The synthesis method involves several steps, starting with the reaction of 2-chloro-4-fluorobenzylamine with piperazine to form 4-(2-chloro-4-fluorobenzyl)-1-piperazine. This intermediate is then reacted with 3-cyano-2-thiophenecarboxylic acid to form the final product, this compound.

properties

IUPAC Name

2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4OS/c19-16-9-15(20)2-1-14(16)11-23-4-6-24(7-5-23)12-17(25)22-18-13(10-21)3-8-26-18/h1-3,8-9H,4-7,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQHDRBHQLHUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.